molecular formula C12H17NO B2479244 (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine CAS No. 2227707-58-4

(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine

Cat. No.: B2479244
CAS No.: 2227707-58-4
M. Wt: 191.274
InChI Key: ZLQYOPFUKLGGHE-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine: is an organic compound that belongs to the class of amines It features a unique structure with a 3,4-dihydro-1H-isochromene moiety attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine typically involves the following steps:

    Formation of the Isochromene Moiety: The isochromene ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a phenol derivative, under acidic conditions.

    Attachment of the Propan-2-amine Group: The isochromene intermediate is then reacted with a suitable amine, such as (S)-2-aminopropane, under reductive amination conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-1-amine: Similar structure but with a different position of the amine group.

    (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)butan-2-amine: Similar structure but with a longer carbon chain.

    (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

  • The specific arrangement of the isochromene moiety and the propan-2-amine group in (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine provides unique chemical and biological properties that distinguish it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-1-(3,4-dihydro-1H-isochromen-6-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(13)6-10-2-3-12-8-14-5-4-11(12)7-10/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYOPFUKLGGHE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(COCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(COCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.